molecular formula C7H12BrN B2429712 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine CAS No. 1909309-72-3

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine

Cat. No. B2429712
CAS RN: 1909309-72-3
M. Wt: 190.084
InChI Key: APIRZHDGBPSPDT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is a chemical compound with the CAS Number: 1909309-72-3 . It has a molecular weight of 190.08 .


Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane, which is similar to the structure of this compound, has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2 .


Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .

Scientific Research Applications

Synthesis and Transformation

  • Highly Regioselective Synthesis

    2-(Bromomethyl)aziridines are utilized in the highly regioselective synthesis of functionalized aminonitriles, which includes transformation into 2-(cyanomethyl)aziridines and 2-(2-cyanoethyl)aziridines. This demonstrates their role as versatile building blocks in organic chemistry, enabling the creation of various biologically relevant compounds (D’hooghe & Kimpe, 2008).

  • Development of Aziridine- and Azetidine-Carboxylic Acid Derivatives

    The synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and their subsequent transformation has led to a range of conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives. These derivatives are of interest for biological applications and foldameric studies (Žukauskaitė et al., 2011).

  • Creation of Diamino Acid Derivatives

    Utilizing 2-(bromomethyl)aziridines for the synthesis of constrained heterocyclic diamino acid derivatives demonstrates their utility in creating stereochemically defined amino compounds, which are valuable in various chemical and pharmaceutical applications (Brabandere et al., 2014).

  • Synthesis of Functionalized Aziridines and Azetidines

    Research shows that 2-(bromomethyl)aziridines react differently in various solvents, leading to the selective formation of functionalized aziridines and azetidines. This solvent-controlled transformation is significant in understanding the reactivity and potential applications of these compounds (Stankovic et al., 2012).

properties

IUPAC Name

2-(bromomethyl)-1-(cyclopropylmethyl)aziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIRZHDGBPSPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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